![molecular formula C6H11F2NO B8631948 N,N-diethyl-2,2-difluoroacetamide CAS No. 686-11-3](/img/structure/B8631948.png)
N,N-diethyl-2,2-difluoroacetamide
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Overview
Description
N,N-diethyl-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1.1 Difunctionalization of Alkenes
One of the prominent applications of N,N-diethyl-2,2-difluoroacetamide is in the difunctionalization of alkenes. A study demonstrated that this compound can serve as a radical precursor in a three-component organophotoredox coupling reaction, allowing for the installation of both C–C and C–Y (where Y = S/O/N) bonds across alkenes. This method enables the rapid preparation of complex molecular structures from simple starting materials, which is particularly useful in synthesizing natural products and bioactive molecules .
Case Study:
In one experiment, the compound was used to synthesize difunctionalized products with yields reaching 72%. The reaction involved various nucleophiles, including electron-rich and electron-deficient thiophenols, showcasing the versatility of this compound in facilitating complex transformations .
Medicinal Chemistry
2.1 Fluoroalkylation Reactions
The gem-difluoromethyl group present in this compound significantly enhances the bioactivity of drug candidates. Recent studies highlight its role in nickel-catalyzed fluoroalkylation reactions, where it serves as a key reagent for modifying aryl ketones and other pharmaceutical compounds .
Case Study:
In one notable application, donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease treatment, was successfully difluoroalkylated using this compound. The reaction yielded high conversions and demonstrated the potential for late-stage modifications in drug development .
Synthesis of Fluorinated Compounds
3.1 Synthesis Routes
This compound is also employed in various synthetic routes to produce fluorinated compounds. Its ability to participate in reactions such as cross-enyne metathesis and Diels–Alder reactions allows chemists to create complex fluorinated structures efficiently .
Data Table: Synthesis Yields from Various Reactions
Reaction Type | Product Yield (%) | Notes |
---|---|---|
Organophotoredox coupling | 72 | Utilized with thiophenols |
Nickel-catalyzed fluoroalkylation | Varied (51-70) | Applied to diverse substrates |
Diels–Alder reaction | 60 | Involves propargylic difluorides |
Research Implications
The applications of this compound extend beyond mere synthesis; they have implications for developing new therapeutic agents and enhancing existing ones. The incorporation of fluorinated groups into drug candidates has been shown to improve their pharmacokinetic properties, making them more effective in clinical settings.
Properties
CAS No. |
686-11-3 |
---|---|
Molecular Formula |
C6H11F2NO |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
N,N-diethyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C6H11F2NO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
KRJKJVSLOIGMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.